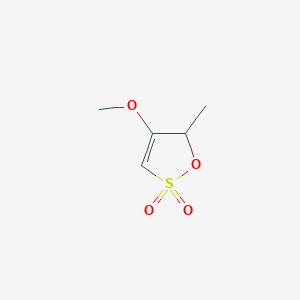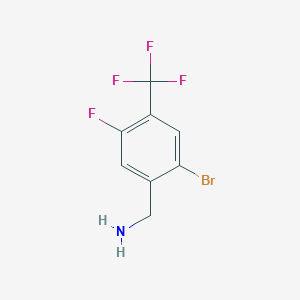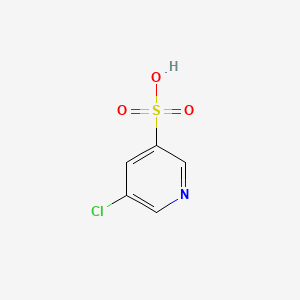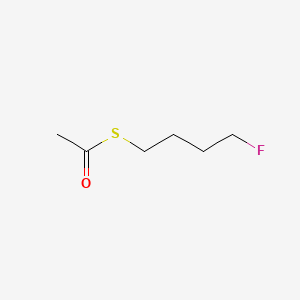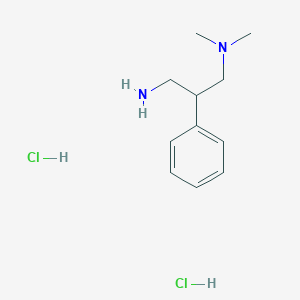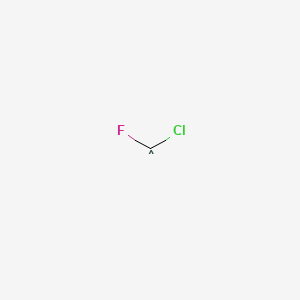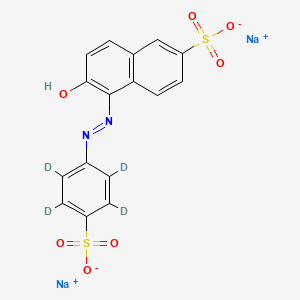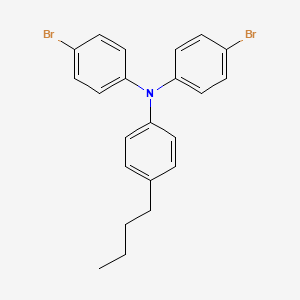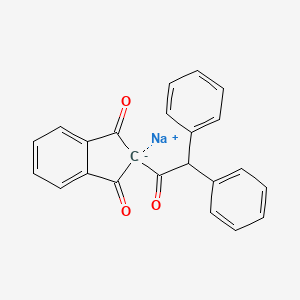
Diphacinone-sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphacinone-sodium is a synthetic anticoagulant rodenticide belonging to the indandione class. It is widely used for controlling rodent populations such as rats, mice, voles, and squirrels. This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to internal bleeding and death in rodents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diphacinone-sodium involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate and sodium methoxide. The key intermediate, 1,1-diphenylacetone, is first purified to a high degree of purity (over 95%) through distillation under reduced pressure. The cyclization reaction is then carried out to produce this compound with a content of over 90% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is subjected to rigorous quality control measures to meet international standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diphacinone-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diphacinone-sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and synthesis of related compounds.
Biology: Researchers use it to study the effects of anticoagulants on rodent populations and their impact on ecosystems.
Medicine: It serves as a reference compound in the development of new anticoagulant drugs and in toxicological studies.
Industry: It is employed in the formulation of rodenticides for agricultural and urban pest control
Wirkmechanismus
Diphacinone-sodium acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. This inhibition leads to a deficiency in these clotting factors, resulting in impaired blood clotting and internal bleeding in rodents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action but shorter half-life.
Bromethalin: A neurotoxin rodenticide that acts by damaging the central nervous system of rodents.
Chlorophacinone: An indandione anticoagulant similar to diphacinone-sodium but with different potency and toxicity profiles
Uniqueness
This compound is unique due to its longer activity compared to warfarin and its lower risk of acute toxicosis in non-target species. It is also more effective in controlling rodent populations that have developed resistance to other anticoagulants .
Eigenschaften
CAS-Nummer |
42721-99-3 |
|---|---|
Molekularformel |
C23H15NaO3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
sodium;2-(2,2-diphenylacetyl)inden-2-ide-1,3-dione |
InChI |
InChI=1S/C23H15O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;/q-1;+1 |
InChI-Schlüssel |
TURJLPVZRPWSJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[C-]3C(=O)C4=CC=CC=C4C3=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


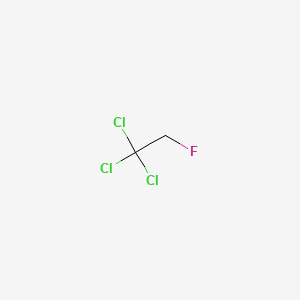
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

